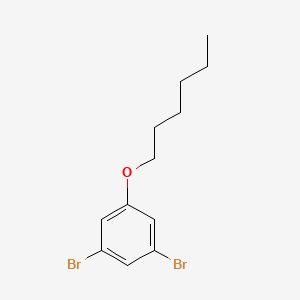
1,3-Dibromo-5-(hexyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-5-(hexyloxy)benzene is an organic compound with the molecular formula C12H16Br2O It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a hexyloxy group is substituted at the 5 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-(hexyloxy)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives and subsequent etherificationThe reaction conditions typically involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and catalysts like iron(III) bromide (FeBr3) for the bromination step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial methods may also employ safer and more environmentally friendly brominating agents and solvents to comply with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibromo-5-(hexyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form debrominated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS), iron(III) bromide (FeBr3)
Etherification: Hexanol, sodium hydride (NaH), potassium carbonate (K2CO3)
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).
Major Products
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Oxidation Products: Quinones and other oxidized derivatives.
Coupling Products: Complex aromatic compounds formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-5-(hexyloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-dibromo-5-(hexyloxy)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1,3-Dibromo-5-(hexyloxy)benzene can be compared with other dibromobenzene derivatives:
1,3-Dibromo-5-methylbenzene: Similar structure but with a methyl group instead of a hexyloxy group.
1,3-Dibromo-5-(bromomethyl)benzene: Contains a bromomethyl group, leading to different reactivity and applications.
1,4-Dibromo-2-(hexyloxy)benzene: Different substitution pattern on the benzene ring, affecting its chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
517895-16-8 |
|---|---|
Molekularformel |
C12H16Br2O |
Molekulargewicht |
336.06 g/mol |
IUPAC-Name |
1,3-dibromo-5-hexoxybenzene |
InChI |
InChI=1S/C12H16Br2O/c1-2-3-4-5-6-15-12-8-10(13)7-11(14)9-12/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
OMAFDMMOEHGAEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC(=CC(=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-1,3-thiazole-2-carboxamide](/img/structure/B14230133.png)


![Piperazine, 1-(3-chlorophenyl)-4-[(1,3-dihydroxy-9-acridinyl)carbonyl]-](/img/structure/B14230160.png)
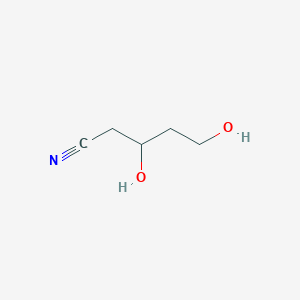

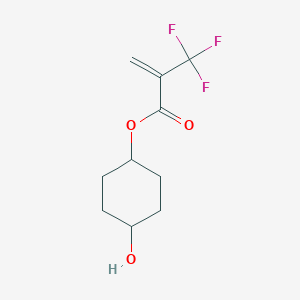
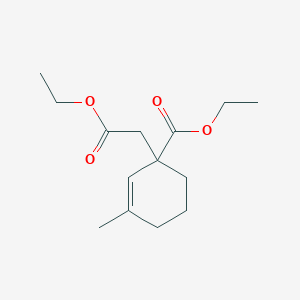
![1H-1,2,4-Triazole, 3,3'-[1,10-decanediylbis(thio)]bis[5-methyl-](/img/structure/B14230188.png)
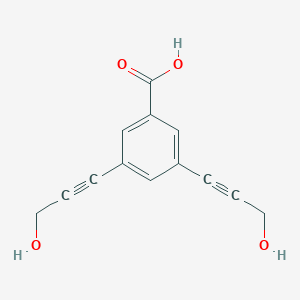

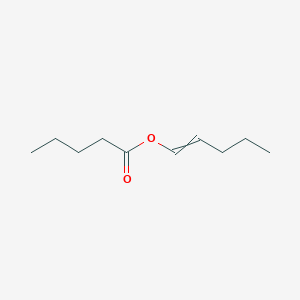

silane](/img/structure/B14230231.png)
